molecular formula C54H80N12O21 B10847829 cyclo(1,11)H-ESIYDPGDDIK-OH

cyclo(1,11)H-ESIYDPGDDIK-OH

Cat. No.: B10847829
M. Wt: 1233.3 g/mol
InChI Key: QVRGILAZQGYCSV-ZGJOQXBESA-N
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Description

Cyclo(1,11)H-ESIYDPGDDIK-OH is a macrocyclic peptide featuring a disulfide bridge between cysteine residues at positions 1 and 11. The cyclization via a disulfide bond enhances conformational stability, which may influence its bioavailability and target specificity.

Properties

Molecular Formula

C54H80N12O21

Molecular Weight

1233.3 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,24S,27S,30S,33S,39S)-15-amino-9,27-bis[(2S)-butan-2-yl]-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid

InChI

InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-/m0/s1

InChI Key

QVRGILAZQGYCSV-ZGJOQXBESA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)[C@@H](C)CC)CO)N)C(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Cyclo(1,11)H-ESIYDPGDDIK-OH involves the formation of a cyclic peptide structure through peptide bond formation. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cyclo(1,11)H-ESIYDPGDDIK-OH undergoes various chemical reactions, including:

Scientific Research Applications

Cyclo(1,11)H-ESIYDPGDDIK-OH has several scientific research applications, including:

Mechanism of Action

Cyclo(1,11)H-ESIYDPGDDIK-OH exerts its effects by interacting with cell surface receptors involved in cell adhesion. The cyclic structure of the peptide allows it to bind to specific receptors, modulating their activity and influencing cell adhesion processes. The molecular targets include receptors such as integrins and cadherins, which play crucial roles in cell-cell and cell-matrix interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Cyclo(1,11)H-ESIYDPGDDIK-OH belongs to the macrocyclic peptide class, distinct from smaller DKPs and cyclic dipeptides. Key differences include:

Compound Structure Molecular Weight Cyclization Type Source Reported Bioactivity
This compound 11-residue macrocycle (disulfide) ~1,300 Da* Disulfide bridge Synthetic/Natural (inferred) Not reported in evidence
Cyclo(L-leucyl-L-leucyl) Diketopiperazine (Leu-Leu) ~228 Da Amide bond Microbial (e.g., Bacillus) Iron-chelating (pulcherriminic acid precursor)
Cyclo(D-Pro-D-Phe) Cyclic dipeptide ~260 Da Amide bond Marine fungus (Aspergillus) Cytotoxicity (K562 cells, 100 µg/mL)
Cyclo(Pro-Tyr) Cyclic dipeptide ~262 Da Amide bond Plant (Phytolacca polyandra) First cyclic peptides in Phytolaccaceae

*Estimated based on amino acid composition.

  • Size and Complexity : The target compound’s larger size enables more diverse interactions with biological targets, whereas DKPs like cyclo(Leu-Leu) are restricted by their two-residue framework.
  • Cyclization Mechanism : Disulfide bonds (target) require oxidative conditions, while DKPs form via intramolecular amide bonds under milder synthetic conditions .

Challenges and Opportunities

  • Synthesis Complexity : Macrocyclic peptides require precise control of cyclization and disulfide pairing, increasing synthetic difficulty compared to DKPs .

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